(Z)-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide
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Overview
Description
(2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE is a complex organic compound that features an imidazo[1,2-a]pyrimidine moiety linked to a phenyl group and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenylprop-2-enamide moiety is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in dichloromethane for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE: shares structural similarities with other imidazo[1,2-a]pyrimidine derivatives.
Other similar compounds: include those with variations in the phenyl or prop-2-enamide groups, which can alter their chemical and biological properties.
Uniqueness
The uniqueness of (2Z)-N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-3-PHENYLPROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16N4O |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(Z)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H16N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-15H,(H,23,26)/b12-7- |
InChI Key |
FGODVGHQJSQVFR-GHXNOFRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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